2-(2-Amino-5-iodophenyl)acetonitrile
Overview
Description
2-(2-Amino-5-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of acetonitrile, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-5-iodophenyl)acetonitrile involves the reaction of (2-Aminophenyl)acetonitrile with iodine in the presence of potassium iodide and hydrogen peroxide. The reaction is typically carried out in acetic acid under nitrogen atmosphere. The reaction mixture is then poured into a sodium thiosulfate solution and extracted with ethyl acetate. The organic fractions are combined, washed, dried, and purified by automated flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(2-Amino-5-azidophenyl)acetonitrile, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
2-(2-Amino-5-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-iodophenyl)acetonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The amino and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively, affecting molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenyl)acetonitrile: Lacks the iodine substituent, making it less reactive in certain types of reactions.
2-(2-Iodophenyl)acetonitrile: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
2-(2-Amino-4-iodophenyl)acetonitrile: Similar structure but with the iodine at the 4-position, which can lead to different reactivity and properties.
Uniqueness
2-(2-Amino-5-iodophenyl)acetonitrile is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-amino-5-iodophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRWCACCRIQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300315 | |
Record name | 2-Amino-5-iodobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261758-49-9 | |
Record name | 2-Amino-5-iodobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261758-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-iodobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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